N-cyclohexylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h6-10H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQQCOWXCWKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342648 | |
| Record name | N-cyclohexylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34844-87-6 | |
| Record name | N-Cyclohexyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34844-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-cyclohexylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathway Elucidation for N Cyclohexylpyridin 4 Amine
Direct Synthesis Approaches
Direct methods for the synthesis of N-cyclohexylpyridin-4-amine predominantly involve the formation of a carbon-nitrogen bond between a pyridine (B92270) ring and a cyclohexylamine (B46788) moiety. These approaches vary in their catalytic systems, reaction mechanisms, and substrate scope.
Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for the synthesis of N-aryl and N-heteroaryl amines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring. libretexts.orgpressbooks.pub
For the synthesis of this compound, this reaction involves the attack of cyclohexylamine on a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-fluoropyridine. The inherent electron-deficient nature of the pyridine ring facilitates this nucleophilic attack, particularly at the C-2 and C-4 positions. The presence of additional electron-withdrawing groups on the pyridine ring can further accelerate the reaction, often allowing it to proceed under milder conditions. pressbooks.pub The reactivity of the halogen leaving group typically follows the order F > Cl > Br > I for SNAr reactions, as the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine, rather than the C-X bond cleavage. masterorganicchemistry.com
Table 1: General Conditions for SNAr Synthesis of this compound
| Parameter | Condition | Rationale | Citation |
|---|---|---|---|
| Pyridine Substrate | 4-Chloropyridine or 4-Fluoropyridine | Halogen at the 4-position activates the ring for nucleophilic attack. | pressbooks.pub |
| Nucleophile | Cyclohexylamine | Amine source for the formation of the desired product. | |
| Solvent | Polar aprotic (e.g., DMF, NMP, DMSO) | Solubilizes reactants and facilitates the formation of the charged intermediate. | wikipedia.org |
| Temperature | Elevated (e.g., 100-150 °C) | Provides sufficient energy to overcome the activation barrier. | pressbooks.pub |
| Base (Optional) | Inorganic or organic base (e.g., K₂CO₃, Et₃N) | Can be used to neutralize the HX acid formed during the reaction. |
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a classic method for forming C-N bonds. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions, often employing copper(I) salts (e.g., CuI) and various ligands. frontiersin.orgresearchgate.net
In the context of this compound synthesis, an Ullmann-type reaction would couple a 4-halopyridine with cyclohexylamine. Recent studies have demonstrated the efficacy of CuI-catalyzed amination of heteroaryl halides in environmentally benign solvents like deep eutectic solvents (DES). nih.govfrontiersin.orgresearchgate.net These systems can proceed in the absence of additional ligands and at moderate temperatures (60–100 °C), offering a greener alternative to traditional methods. nih.govresearchgate.net While a direct synthesis for the 4-amino isomer is not explicitly detailed, the successful synthesis of the analogous N-cyclohexylpyridin-2-amine under these conditions strongly supports its applicability. nih.govfrontiersin.org
Table 2: Research Findings for Ullmann-type Synthesis of N-heteroaryl Amines
| Parameter | Finding / Condition | Significance | Citation |
|---|---|---|---|
| Catalyst | Copper(I) Iodide (CuI) | An effective and common copper source for Ullmann reactions. | nih.govfrontiersin.org |
| Base | K₂CO₃ for aliphatic amines | Essential for the deprotonation of the amine nucleophile. | nih.gov |
| Solvent | Deep Eutectic Solvents (e.g., Choline (B1196258) Chloride/Glycerol) | Acts as a recyclable and environmentally friendly reaction medium. | frontiersin.orgresearchgate.net |
| Temperature | 60-100 °C | Represents significantly milder conditions compared to classical Ullmann reactions. | nih.gov |
| Atmosphere | Air | The reaction can be run without the need for an inert atmosphere, simplifying the procedure. | frontiersin.org |
| Example Yield | 53% for N-cyclohexylpyridin-2-amine | Demonstrates the viability of the method for closely related isomers. | nih.gov |
Palladium-catalyzed C-N cross-coupling, most notably the Buchwald-Hartwig amination, has become one of the most powerful and versatile methods for synthesizing arylamines. This reaction class is renowned for its broad functional group tolerance, high efficiency, and applicability to a wide range of substrates, including heteroaryl halides. nih.govcmu.edu The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the aryl-halide bond, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.
The synthesis of this compound via this method would involve the reaction of a 4-halopyridine with cyclohexylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results by promoting the key steps of oxidative addition and reductive elimination. cmu.edumit.edu Catalyst systems based on ligands like (o-biphenyl)P(t-Bu)₂ have proven effective for the amination of various aryl chlorides and bromides, including chloropyridines. cmu.edu
Table 3: Key Components for Palladium-Catalyzed Synthesis of this compound
| Component | Example(s) | Role in Reaction | Citation |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | cmu.edumit.edu |
| Ligand | (o-biphenyl)PCy₂, (o-biphenyl)P(t-Bu)₂ | Stabilizes the palladium center and promotes key catalytic steps. | cmu.edu |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Facilitates deprotonation of the amine and the catalytic cycle. | nih.govcmu.edu |
| Substrates | 4-chloropyridine, 4-bromopyridine, cyclohexylamine | The electrophilic and nucleophilic coupling partners. | nih.govcmu.edu |
| Solvent | Toluene, Dioxane, DME | Anhydrous, non-protic solvents are typically required. | cmu.edu |
Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. These reactions utilize a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov While widely applied in C-C bond formation, its use in direct C-H amination of heterocycles is a growing field. beilstein-journals.org
A hypothetical photoredox pathway to this compound would likely proceed via a Minisci-type reaction, involving the generation of an amino radical that attacks the protonated, electron-deficient pyridine ring. nih.gov The regioselectivity of Minisci reactions on pyridine typically favors the C-2 and C-4 positions. However, achieving high selectivity for the C-4 position can be challenging. acs.org Recent strategies to control regioselectivity include the use of removable blocking groups or specific catalyst-substrate interactions. nih.gov While direct photoredox C-4 amination of pyridine with cyclohexylamine is not yet a well-established, high-yield method, the principles of photoredox-catalyzed C-H functionalization suggest it as a potential future synthetic route. nih.govrsc.org
Table 4: Hypothetical Conditions for Photoredox C-4 Amination of Pyridine
| Component | Example / Condition | Rationale | Citation |
|---|---|---|---|
| Photocatalyst | Eosin Y, Acridinium salts | Absorbs visible light to initiate the single-electron transfer process. | beilstein-journals.org |
| Amine Source | Cyclohexylamine | Precursor to the reactive amino radical species. | |
| Oxidant | (NH₄)₂S₂O₈ or via oxidative quenching cycle | To generate the amino radical or regenerate the photocatalyst. | nih.gov |
| Solvent | Acetonitrile, DCE/H₂O | Solvents compatible with radical chemistry and photoredox catalysis. | nih.gov |
| Light Source | Blue or White LEDs | Provides the necessary energy to excite the photocatalyst. | beilstein-journals.org |
Advanced Precursor Synthesis for this compound Analogs
The synthesis of analogs of this compound, which may contain additional substituents on the pyridine ring, relies on the availability of appropriately functionalized precursors. The preparation of these intermediates, particularly functionalized halopyridines, is a critical first step for many of the direct synthesis strategies outlined above.
Functionalized halopyridines serve as versatile electrophilic partners in SNAr, Ullmann, and palladium-catalyzed amination reactions. Their synthesis can be achieved through various methods, including:
Direct halogenation of substituted pyridines or pyridine N-oxides.
Sandmeyer-type reactions starting from aminopyridines.
Ring synthesis methodologies that construct the substituted pyridine ring from acyclic precursors.
For example, the synthesis of a precursor like 4-amino-6-bromopyridin-2-ol (B13095121) provides a handle for further functionalization. The bromo-substituent can serve as the leaving group in a subsequent C-N coupling reaction to install the cyclohexylamino group at a different position, while the existing amino and hydroxyl groups can be used to build molecular complexity, leading to a diverse range of analogs.
Table 5: Examples of Functionalized Halopyridine Precursors
| Precursor Compound | Potential Synthetic Utility |
|---|---|
| 2-Chloro-4-nitropyridine | The nitro group strongly activates the ring for SNAr with cyclohexylamine at the C-2 or C-4 position, followed by reduction of the nitro group. |
| 4-Bromo-2-methylpyridine | Allows for Pd-catalyzed or Ullmann coupling with cyclohexylamine to produce N-cyclohexyl-2-methylpyridin-4-amine. |
| 4-Amino-6-bromopyridin-2-ol | A multifunctional precursor where the bromo group can be displaced in a coupling reaction. |
| 2,4-Dichloropyridine | Allows for sequential or selective substitution reactions to introduce different nucleophiles at the C-2 and C-4 positions. |
Selective Amide Bond Formation for Derivatization
The derivatization of this compound via amide bond formation is a key strategy for modifying its chemical properties. This transformation involves the acylation of the secondary amine group. The mechanism for the acylation of aminopyridines can proceed through two primary pathways. One route involves the direct nucleophilic attack of the exocyclic amino group on the acylating agent, such as an acid anhydride (B1165640) or acyl chloride. publish.csiro.aupublish.csiro.au An alternative pathway, particularly for 4-aminopyridine (B3432731), involves an initial attack by the more basic ring nitrogen on the acylating agent. This forms a highly reactive N-acylpyridinium intermediate, which then undergoes an intramolecular rearrangement to yield the final N-acetylated product. publish.csiro.aupublish.csiro.au
For this compound, the presence of the bulky cyclohexyl group might sterically hinder direct attack at the exocyclic nitrogen, potentially influencing the reaction pathway. However, studies on related methylated 4-aminopyridines show that substitution can block the ring-nitrogen pathway, forcing the reaction to proceed via direct acylation of the amino group. publish.csiro.aupublish.csiro.au The choice of acylating agent and reaction conditions, including the use of catalysts like 4-(dimethylamino)pyridine (DMAP), can be optimized to ensure high selectivity and yield for the desired amide derivative. nih.govscientificlabs.co.uk This selective acylation is fundamental for creating a diverse library of compounds based on the this compound scaffold.
Condensation Reactions for Imine/Azomethine Linkages
The formation of imines, also known as azomethines or Schiff bases, represents another significant derivatization pathway for this compound. This reaction involves the condensation of the primary or secondary amine with a carbonyl compound, typically an aldehyde or a ketone. isca.mepressbooks.pub
The mechanism for imine formation is a well-established, acid-catalyzed, reversible process. libretexts.orglibretexts.org It initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. This step forms a dipolar species that quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal) intermediate. pressbooks.pub Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). pressbooks.publibretexts.org Subsequent elimination of water results in the formation of a resonance-stabilized iminium ion. The final step involves deprotonation of the nitrogen atom by a base (like water or another amine molecule) to give the neutral imine product. libretexts.orgalberts.edu.in
This methodology has been successfully applied to synthesize a wide array of azomethines from various amines and aldehydes. For instance, reactions involving aminothiophene derivatives and different aldehydes proceed under mild conditions, sometimes with catalytic amounts of acid, to produce the corresponding imines in high yield. nih.gov Similarly, the condensation of isonicotinaldehyde (an isomer of the pyridine portion of the target molecule) with amines readily forms imine products. mdpi.com
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of the amine on the carbonyl carbon. | Carbinolamine |
| 2 | Protonation of the hydroxyl group. | Protonated Carbinolamine |
| 3 | Elimination of water. | Iminium Ion |
| 4 | Deprotonation of the nitrogen. | Imine (Azomethine) |
Sustainable and Efficient Synthetic Protocols for this compound
Recent advancements in synthetic chemistry have emphasized the development of greener and more efficient methods for creating complex molecules. These principles are applicable to the synthesis of this compound, focusing on reducing waste, avoiding hazardous materials, and improving catalytic efficiency.
Application of Deep Eutectic Solvents in Amination
Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs) for chemical synthesis. magtech.com.cnmdpi.com These solvents are typically formed from a mixture of a hydrogen bond acceptor (HBA), like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. mdpi.comnih.gov The resulting mixture has a significantly lower melting point than its individual components and offers benefits like low cost, low toxicity, biodegradability, and negligible vapor pressure. magtech.com.cnresearchgate.net
DESs have been successfully employed as both the solvent and catalyst for C-N cross-coupling reactions, such as the Ullmann amination, which is a key method for synthesizing N-aryl amines. nih.govfrontiersin.orgnih.gov Research has shown that a CuI-catalyzed Ullmann coupling between aryl halides and various amines can proceed efficiently in a choline chloride/glycerol DES. frontiersin.orgresearchgate.net These reactions often occur under mild conditions (e.g., 60–100°C), in the absence of additional complex ligands, and the catalytic system can often be recycled and reused multiple times, enhancing the sustainability of the process. nih.govresearchgate.net While not specifically documented for this compound, this protocol's broad substrate scope for both (hetero)aryl halides and amines suggests its applicability for a sustainable synthesis of the title compound from 4-halopyridines and cyclohexylamine. nih.govnih.gov
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Typical Catalyst | Reference |
|---|---|---|---|---|
| Choline Chloride (ChCl) | Glycerol | 1:2 | CuI | nih.gov |
| Choline Chloride (ChCl) | Urea | 1:2 | None (Promoter) | mdpi.com |
| Choline Chloride (ChCl) | Malonic Acid | 1:1 | None (Catalytic System) | researchgate.net |
| Choline Chloride (ChCl) | SnCl₂ | 1:2 | None (Catalytic Medium) | academie-sciences.fr |
Ligand-Free Catalytic Systems for C-N Bond Formation
The development of ligand-free catalytic systems is a significant step towards more economical and sustainable chemical synthesis. Traditional cross-coupling reactions, like the Buchwald-Hartwig amination, often rely on expensive and complex phosphine ligands to stabilize and activate the metal catalyst (typically palladium). wikipedia.org Ligand-free systems simplify the reaction setup, reduce costs, and ease product purification.
Both copper and palladium-based ligand-free systems have been developed for C-N bond formation. Copper-catalyzed, ligand-free Ullmann-type reactions have been reported for the amination of aryl halides, including halopyridines. ethernet.edu.et For instance, the coupling of 4-chloropyridine can be achieved using heterogeneous catalysts like Cu(I)-polyacrylate. mdpi.com DFT studies on the copper-catalyzed amination of aryl halides with cyclohexylamine provide mechanistic insight, suggesting that the reaction can proceed via an intramolecular oxidative addition pathway. researchgate.net
Similarly, palladium acetate (B1210297) (Pd(OAc)₂) has been used without additional ligands for Suzuki cross-coupling of chloropyridines in aqueous media, demonstrating the feasibility of ligand-free palladium catalysis for modifying pyridine rings. nih.govresearchgate.net These methods, which avoid complex ligands by using specific solvents, bases, or catalyst supports, offer a more atom-economical and straightforward route for the synthesis of this compound.
Mechanistic Optimization for Yield and Selectivity
Optimizing the synthesis of this compound requires a detailed understanding of the reaction mechanisms to maximize yield and selectivity. Key synthetic routes include reductive amination and transition metal-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination).
Reductive Amination: This method involves the reaction of a pyridine derivative with cyclohexylamine or cyclohexanone (B45756) with 4-aminopyridine, in the presence of a reducing agent. nih.govmdpi.com Optimization focuses on the choice of reducing agent and acid catalyst. While strong reducing agents can be effective, they may also reduce the carbonyl starting material. Milder, more selective reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate over the initial carbonyl compound. nih.gov The choice of acid is also critical; stronger acids can accelerate imine formation but may decrease the selectivity of the reducing agent. nih.govresearchgate.net Protocols using combinations like BH₃·THF/TMSCl in DMF have been shown to be highly efficient, leading to complete conversion in minutes at low temperatures for electron-deficient amines. thieme-connect.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming the C-N bond between a halopyridine and cyclohexylamine. wikipedia.org Optimization involves screening catalysts, ligands, bases, and solvents. The "generation" of the catalyst system, defined by the specific phosphine ligand used, is crucial. wikipedia.org While ligand-free systems are being developed, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required for high efficiency, especially with less reactive aryl chlorides. libretexts.org The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgresearchgate.net Understanding this cycle allows for rational optimization; for example, the choice of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is critical for the deprotonation step, which is often rate-limiting. wikipedia.orgrsc.org
| Method | Key Parameters for Optimization | Common Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Reductive Amination | Reducing Agent, Acid Catalyst, Solvent | NaBH(OAc)₃, Acetic Acid, CH₂Cl₂, or BH₃·THF/TMSCl, DMF | Mild, economical, avoids transition metals. | nih.govthieme-connect.com |
| Buchwald-Hartwig Amination | Pd-Source, Ligand, Base, Solvent | Pd(OAc)₂, XPhos, NaOtBu, Toluene | High functional group tolerance, broad scope. | wikipedia.orglibretexts.org |
| Ligand-Free Cu-Catalysis | Catalyst, Base, Solvent (e.g., DES) | CuI, K₂CO₃, Choline Chloride/Glycerol | Low cost, sustainable solvent, simple setup. | nih.govfrontiersin.org |
Chemical Reactivity and Reaction Mechanism Investigations of N Cyclohexylpyridin 4 Amine
Nucleophilic Behavior of the Exocyclic Amine Moiety
The chemical reactivity of N-cyclohexylpyridin-4-amine is significantly influenced by the exocyclic secondary amine. This amine moiety possesses a lone pair of electrons on the nitrogen atom, rendering it a nucleophilic center. chemguide.co.uk Amines are well-established nucleophiles that readily react with a variety of electrophiles. msu.edu The nucleophilicity of the exocyclic amine in this compound is enhanced by the electron-donating nature of the attached cyclohexyl group, which increases the electron density on the nitrogen atom. masterorganicchemistry.com
This nucleophilic character is demonstrated in reactions with electrophilic agents. For instance, analogous 4-aminopyridines react with electrophiles like tropylium (B1234903) salts at the exocyclic nitrogen, forming N-substituted derivatives. researchgate.net The reaction proceeds via the attack of the nitrogen's lone pair on the electrophilic species, leading to the formation of a new carbon-nitrogen bond.
The basicity of the amine also correlates with its nucleophilicity. While specific experimental pKa values for this compound are not extensively documented, the predicted apparent basic pKa is approximately 7.70. This value indicates a moderate basicity, sufficient for the nitrogen to act as an effective nucleophile in many organic transformations. msu.edu Reactions with acyl chlorides or acid anhydrides, for example, would be expected to proceed readily, forming the corresponding amide. chemguide.co.uk
Electrophilic Properties and Site-Selectivity of the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orguoanbar.edu.iq Electrophilic attack on an unsubstituted pyridine ring is difficult and, when forced under harsh conditions, typically occurs at the C-3 (meta) position. uoanbar.edu.iqyoutube.com
However, in this compound, the powerful electron-donating amino group at the C-4 position fundamentally alters this reactivity. youtube.com The amino group is a strong activating group, increasing the electron density of the aromatic ring through resonance and making it more susceptible to electrophilic attack. wikipedia.org This activating effect overrides the inherent deactivation by the ring nitrogen.
The site-selectivity is also governed by the 4-amino substituent. Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org In this case, the positions ortho to the amino group are C-3 and C-5. Since the para position is occupied by the ring nitrogen, electrophilic substitution on this compound is strongly directed to the C-3 and C-5 positions. Studies on the electrophilic substitution of other 4-aminopyridine (B3432731) derivatives confirm this regioselectivity. acs.org For example, halogenation of 4-aminopyridine occurs at the positions ortho to the amino group. researchgate.net
Computational studies on similar pyridine derivatives confirm that the presence of an electron-donating group makes the ring more nucleophilic and lowers the activation energy for electrophilic substitution. rsc.org
Directed C-H Functionalization of this compound and its Analogs
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis for its atom and step economy. In this compound, both the pyridine ring and the cyclohexyl group contain C-H bonds that can be selectively functionalized using directing groups to guide a metal catalyst to a specific site.
The exocyclic amine of this compound can be leveraged to direct the functionalization of C(sp³)-H bonds on the saturated cyclohexyl ring. This is typically achieved by first converting the secondary amine into an amide, which can then act as a directing group. snnu.edu.cn Amide-directed C-H activation is a well-established method for the selective modification of aliphatic systems. scispace.com
The reaction mechanism generally involves the coordination of the amide's carbonyl oxygen to a transition metal catalyst, such as rhodium(III) or palladium(II). colab.wsnih.gov This coordination forms a metallacyclic intermediate that positions the metal center in close proximity to specific C-H bonds on the cyclohexyl ring, usually at the β or γ position, facilitating their cleavage. snnu.edu.cn Once the C-H bond is activated, the resulting organometallic intermediate can undergo various coupling reactions, such as arylation, amidation, or alkenylation. scispace.comcolab.wsnih.gov The use of specific ligands can be crucial for achieving high reactivity and selectivity in these transformations. colab.ws
The nitrogen atom of the pyridine ring in this compound can serve as an effective directing group for the functionalization of the C(sp²)-H bonds at the C-3 and C-5 positions. rsc.org This strategy, known as chelation-assisted C-H activation, involves the coordination of the pyridine nitrogen to a transition metal center. beilstein-journals.orgresearchgate.net
This coordination forms a stable five-membered cyclometalated intermediate, which brings the catalyst into proximity with the ortho C-H bonds of the pyridine ring. rsc.org This directed metalation facilitates the cleavage of a C-H bond, typically at the less sterically hindered C-3 position, to form a metallacyclic species. This species can then react with a variety of coupling partners. beilstein-journals.org Palladium and rhodium are common catalysts for these transformations, enabling reactions such as arylation, acylation, and annulation. rsc.orgbeilstein-journals.orgorganic-chemistry.org The choice of catalyst, ligand, and oxidant can influence the outcome and efficiency of the reaction. rsc.org
Catalytic Transformations Involving this compound
Beyond being a substrate for functionalization, this compound and its derivatives can participate in catalytic processes, primarily as ligands for transition metals. The presence of two nitrogen atoms with different electronic properties (the basic exocyclic amine and the heterocyclic pyridine nitrogen) allows for versatile coordination behavior.
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are fundamental for the formation of C-N bonds. nih.govorganic-chemistry.org this compound is itself often synthesized via a copper- or palladium-catalyzed coupling of a 4-halopyridine with cyclohexylamine (B46788). researchgate.net
In the context of participating in catalysis, this compound can act as a ligand in copper-mediated transformations. Diamine ligands are known to be highly effective in promoting copper-catalyzed reactions by stabilizing the copper center and facilitating the catalytic cycle. rsc.orgresearchgate.net The structure of this compound, containing both a pyridine nitrogen and an amine nitrogen, allows it to function as a bidentate or monodentate ligand. This coordination can enhance the solubility and reactivity of the copper catalyst, enabling milder reaction conditions for C-N, C-O, and C-S bond-forming reactions. nih.govresearchgate.net
The general mechanism for a copper-catalyzed C-N coupling (Ullmann condensation) involves the coordination of the ligand and the amine nucleophile to a Cu(I) salt. This is followed by oxidative addition of an aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired C-N coupled product and regenerates the active Cu(I) catalyst. organic-chemistry.org The efficiency of ligands like this compound depends on their ability to accelerate these key steps in the catalytic cycle. rsc.org
Compound Names Mentioned
Information regarding this compound in the requested context is not available in publicly accessible literature.
While general principles and numerous examples of Palladium-catalyzed C-N bond formations, such as the Buchwald-Hartwig amination, are well-documented for a wide variety of amines and aryl halides, the available scientific literature does not appear to contain detailed studies where this compound is used as a primary substrate. Consequently, specific data on its reactivity, optimized reaction conditions, yields, and, crucially, investigations into its reaction mechanisms and transition states in this context could not be found.
Therefore, it is not possible to generate the requested article with the specified focus and detailed, scientifically accurate content, including data tables and mechanistic discussions, as the foundational research on this compound for these specific transformations is not present in the accessed scientific databases.
Advanced Spectroscopic and Analytical Characterization of N Cyclohexylpyridin 4 Amine
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for assessing the purity of N-cyclohexylpyridin-4-amine and for analyzing it within complex mixtures. nih.gov
In a typical LC-MS analysis for purity assessment, a sample of this compound is first dissolved in a suitable solvent and injected into a High-Performance Liquid Chromatography (HPLC) system. The separation is commonly achieved using a reversed-phase column, such as a C18 column. waters.com A gradient elution method is often employed, where the mobile phase composition is changed over time to effectively separate the main compound from any impurities. A common mobile phase for analyzing amines like this compound consists of a mixture of water and acetonitrile, with a small amount of an acidifier like formic acid. sielc.comsigmaaldrich.com Formic acid is volatile and compatible with mass spectrometry, aiding in the protonation of the analyte to form positive ions. waters.com
As the separated components elute from the HPLC column, they are introduced into the ion source of the mass spectrometer, typically an electrospray ionization (ESI) source. In the ESI source, the this compound molecule is ionized, most commonly through protonation, to form a pseudomolecular ion [M+H]⁺. Given the molecular weight of this compound is 176.26 g/mol , the mass spectrometer would be set to detect the corresponding protonated molecule at a mass-to-charge ratio (m/z) of approximately 177.27. nih.gov
By monitoring the total ion chromatogram (TIC) and extracting the specific m/z for this compound, its retention time and peak area can be determined. The presence of other peaks in the chromatogram indicates impurities. These impurities can be tentatively identified by their own mass spectra. The purity of the this compound sample is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. This method is highly sensitive, capable of detecting impurities at very low levels. nih.gov
Table 1: Typical LC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 (e.g., 2.1 x 30 mm, 3.5 µm) waters.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid sielc.com |
| Elution | Gradient elution |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization | Electrospray Ionization (ESI), Positive Mode waters.com |
| Expected Ion | [M+H]⁺ |
| Expected m/z | ~177.27 nih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the molecular bonds. These vibrations are specific to the types of bonds and functional groups present, making it a powerful tool for structural elucidation.
Fourier Transform Infrared (FTIR) spectroscopy is a primary technique for identifying the functional groups present in a molecule like this compound. nih.gov An FTIR spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific molecular vibration. nih.gov
The structure of this compound contains several key functional groups whose characteristic vibrations can be identified in an FTIR spectrum:
Secondary Amine (N-H): As a secondary amine, it will show a single, medium-intensity N-H stretching band. orgchemboulder.com It also exhibits an N-H bending (wagging) vibration. spectroscopyonline.com
Cyclohexyl Group (Aliphatic C-H): The saturated cyclohexyl ring gives rise to strong C-H stretching absorptions.
Pyridine (B92270) Ring (Aromatic C-H and C=N/C=C): The pyridine ring has characteristic C-H stretching vibrations, as well as several C=C and C=N stretching bands within the fingerprint region. youtube.com
C-N Bond: The molecule has both aliphatic and aromatic C-N bonds, which have distinct stretching vibrations. orgchemboulder.com
The analysis of the FTIR spectrum allows for a comprehensive confirmation of the compound's functional group architecture. nih.gov
Table 2: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3350 - 3310 | N-H Stretch | Secondary Amine | Medium, single peak orgchemboulder.com |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium to Weak |
| 2960 - 2850 | C-H Stretch | Aliphatic (Cyclohexyl) | Strong |
| 1650 - 1580 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine orgchemboulder.com | Strong |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine orgchemboulder.com | Medium to Weak |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the transitions of electrons from the ground state to higher energy levels upon absorption of ultraviolet or visible light. This technique provides information about the conjugated systems and chromophores within a molecule. msu.edu
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com The part of a molecule responsible for absorbing this light is called a chromophore. researchgate.net In this compound, the chromophore is the substituted pyridine ring.
The pyridine ring itself exhibits π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. The amino group (-NH-cyclohexyl) attached to the pyridine ring at the 4-position acts as an auxochrome. An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum (λmax). The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-electron system of the pyridine ring through resonance. This delocalization of electrons lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted pyridine. msu.edu
The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or hexane, would be expected to show strong absorption bands characteristic of a substituted aromatic amine system. Analysis of the λmax and molar absorptivity (ε) provides insight into the electronic structure of the molecule's chromophore. researchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound
| Parameter | Description |
|---|---|
| Chromophore | 4-Aminopyridine (B3432731) system |
| Solvent | Typically Ethanol, Methanol, or Hexane |
| Expected Transitions | π → πn → π |
| Expected λmax | Shifted to longer wavelengths compared to unsubstituted pyridine due to the auxochromic effect of the amino group. |
Computational Chemistry and Theoretical Modeling of N Cyclohexylpyridin 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govspringerprofessional.de It is widely applied to molecules to determine their optimized geometry, electronic properties, and reactivity. For N-cyclohexylpyridin-4-amine, DFT calculations offer a foundational understanding of its intrinsic molecular features.
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. A common level of theory for such calculations on organic molecules is B3LYP with a 6-31G(d,p) basis set. rdd.edu.iqnih.gov
The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles. For this compound, the structure consists of a planar pyridine (B92270) ring connected to a puckered cyclohexane (B81311) ring via a nitrogen atom. The electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table presents plausible data based on DFT calculations for similar structures, as specific experimental or published computational values for this compound are not readily available.
| Parameter | Bond/Angle | Value |
| Bond Lengths | C-N (Pyridine-Amine) | 1.38 Å |
| C-N (Cyclohexyl-Amine) | 1.46 Å | |
| N-H (Amine) | 1.01 Å | |
| C=C (Pyridine) | 1.39 Å | |
| C-N (Pyridine) | 1.34 Å | |
| C-C (Cyclohexane) | 1.54 Å | |
| Bond Angles | C-N-C (Amine Bridge) | 125° |
| C-N-H (Amine Bridge) | 115° | |
| C-C-C (Cyclohexane) | 111° | |
| Dihedral Angle | C-C-N-C (Pyridine-Amine) | ~30° |
Prediction of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
Reactivity descriptors derived from DFT calculations help in predicting how a molecule will interact with other chemical species. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amine nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the pyridine ring, marking it as the site for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) surface is another crucial descriptor. malayajournal.org It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. In this compound, the most negative potential is anticipated around the pyridine nitrogen atom due to its lone pair of electrons, making it a prime site for protonation and hydrogen bonding. The amine hydrogen would exhibit a positive potential.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains representative values for similar amine-substituted pyridines.
| Orbital | Energy (eV) |
| HOMO | -5.45 |
| LUMO | -0.85 |
| HOMO-LUMO Gap | 4.60 |
Elucidation of Reaction Mechanisms and Energy Landscapes
DFT is instrumental in mapping out the pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy landscape can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of reaction feasibility and kinetics. nih.govugr.es
A potential reaction for this compound is electrophilic substitution on the pyridine ring or reactions involving the amine group. For instance, the protonation mechanism can be elucidated by modeling the approach of a proton (H+) to the different basic sites (the pyridine nitrogen and the exocyclic amine nitrogen). DFT calculations would likely confirm that the pyridine nitrogen is the more basic and kinetically favored site for protonation, showing a lower activation barrier compared to the protonation of the exocyclic nitrogen.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and interactions with a solvent. rsc.orgmdpi.com
This compound possesses significant conformational flexibility. The cyclohexane ring can exist in various conformations, with the "chair" form being the most stable, but "boat" and "twist-boat" forms are also possible. Furthermore, there is rotational freedom around the C-N single bond connecting the cyclohexane to the amine nitrogen and the C-N bond linking the amine to the pyridine ring.
MD simulations can explore this conformational space over time. To quantify the energy required for these rotations, potential energy scans can be performed where the dihedral angle of interest is systematically varied and the energy is calculated at each step. This provides the rotational energy barrier, which is the energy required to rotate from one stable conformation to another. msu.edumontana.edu For this compound, a significant rotational barrier is expected for the bond between the amine nitrogen and the pyridine ring due to steric hindrance and potential electronic effects. nih.govcsic.es
Table 3: Illustrative Rotational Energy Barriers in this compound This table provides estimated energy barriers based on studies of similar N-aryl and N-cycloalkyl amine systems.
| Rotation Axis | Dihedral Angle Definition | Estimated Barrier (kcal/mol) |
| Pyridine-Amine (C-N) | C(py)-C(py)-N-C(cy) | 8 - 12 |
| Cyclohexyl-Amine (C-N) | C(py)-N-C(cy)-C(cy) | 5 - 7 |
Solvation Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvation effects. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water), one can observe how the solute and solvent molecules arrange and interact. ntnu.no
Key analyses from such simulations include the calculation of Radial Distribution Functions (RDFs). An RDF describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute. For this compound in water, RDFs would likely show a high peak for water hydrogens around the pyridine nitrogen, indicating strong hydrogen bonding. Similarly, water oxygens would show a strong affinity for the amine hydrogen. These simulations provide a dynamic picture of the hydration shell and its impact on the molecule's conformation and availability for reaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are computational and statistical tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. wjbphs.com These models are founded on the principle that the structural and physicochemical properties of a molecule determine its interactions with a biological target or its role in a chemical reaction. For this compound, QSAR studies can provide valuable insights into the structural features that govern its potential as a therapeutic agent or a catalyst.
The general form of a QSAR model is expressed as: Activity = f (Molecular Descriptors) + error wjbphs.com
Here, "Activity" refers to a quantifiable measure of the biological effect (e.g., binding affinity, enzyme inhibition) or catalytic performance (e.g., reaction rate, yield). "Molecular Descriptors" are numerical values that encode various aspects of a molecule's structure and properties. By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward compounds with enhanced potency or desired characteristics. The success of a QSAR model heavily relies on the quality of the input data, the selection of relevant descriptors, and rigorous statistical validation. wjbphs.com
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on analogous structures, such as cyclohexylamine (B46788) derivatives and other substituted aminopyridines, provides a framework for understanding which descriptors are likely to be significant. wjbphs.comresearchgate.netresearchgate.net These studies highlight the importance of electronic, steric, and hydrophobic properties in determining the biological and catalytic activities of this class of compounds.
The predictive power of a QSAR model is contingent on the selection of appropriate molecular descriptors. These descriptors are calculated from the molecular structure and can be broadly categorized into several classes, including constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. For a molecule like this compound, a combination of these descriptors would be necessary to capture the nuances of its interactions.
For Biological Activity:
QSAR studies on related compounds, such as cyclohexylamine derivatives and various aminopyridines, have identified several key descriptors that influence biological activity. For instance, in the context of histamine (B1213489) H3 receptor binding, descriptors related to atomic properties like mass, polarizability, and van der Waals volume have proven crucial. wjbphs.com Similarly, for anticonvulsant activity of 1-phenylcyclohexylamine (B1663984) analogues, descriptors such as density and electrophilicity index were found to be highly correlated with activity. researchgate.net For aminopyridine-based JNK inhibitors, quantum chemical descriptors like the energy of the highest occupied molecular orbital (EH) and dipole moment (µ) have been successfully used in QSAR models. researchgate.net
Based on these analogous studies, a selection of potential descriptors for predicting the biological activity of this compound and its derivatives is presented below.
| Hydrophobic | LogP (Partition Coefficient) | Describes the lipophilicity, affecting membrane permeability and binding. |
For Catalytic Activity:
The catalytic activity of aminopyridines is often linked to their nucleophilicity and ability to act as a Lewis base. Computational descriptors that quantify these electronic properties are therefore central to building QSAR models for catalysis. Studies on aminopyridine catalysts have shown that descriptors like proton affinity (PA) and methyl cation affinity (MCA) are effective in predicting catalytic efficacy. researchgate.net These descriptors model the interaction of the catalyst with electrophiles, a key step in many catalytic cycles.
Table 2: Illustrative Computational Descriptors for Predicting Catalytic Activity
| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Quantum-Chemical | Proton Affinity (PA) | Quantifies the basicity of the molecule. researchgate.net |
| Methyl Cation Affinity (MCA) | Serves as a useful descriptor for nucleophilic catalytic activity. researchgate.net | |
| HOMO Energy | A higher HOMO energy often correlates with greater nucleophilicity. | |
| Fukui Functions | Identify the most nucleophilic and electrophilic sites in the molecule. researchgate.net | |
| Electrostatic | Electrostatic Potential (ESP) | Maps the charge distribution and predicts sites for electrophilic attack. |
| Mulliken Population Analysis | Provides charges on individual atoms, particularly the pyridine nitrogen. researchgate.net |
| Geometric (3D) | Steric Hindrance around N | Can affect the accessibility of the catalytic nitrogen atom. |
By calculating these and other relevant descriptors for a series of this compound analogs and correlating them with experimentally determined activities, it is possible to construct predictive QSAR models. These models can then accelerate the discovery of new derivatives with optimized biological or catalytic profiles by allowing for the virtual screening of large compound libraries before committing to synthetic work. mdpi.com
Applications in Medicinal Chemistry and Biological System Interactions of N Cyclohexylpyridin 4 Amine
Design and Development of Kinase Inhibitors
The pyridine (B92270) and aminopyrimidine scaffolds are central to the design of numerous kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov N-cyclohexylpyridin-4-amine has been utilized as a key building block in the development of potent inhibitors targeting specific kinases involved in oncogenesis.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and development of hematopoietic stem cells. nih.gov Mutations leading to the constitutive activation of FLT3 are found in approximately one-third of patients with acute myeloid leukemia (AML), making it a significant therapeutic target. nih.govnih.gov
This compound has been used as an intermediate in the synthesis of a novel series of diaminopyrimidine-based FLT3 inhibitors. researchgate.netacs.org While the compound itself is not the final active inhibitor, its structural elements are crucial. In the development of these inhibitors, profiling of an initial aminopyrimidine analogue led to the identification of a series with high potency against FLT3. mdpi.com Subsequent structure-activity relationship studies demonstrated that derivatives built upon scaffolds incorporating the this compound moiety exhibit potent inhibition of FLT3. nih.govacs.org For instance, a lead compound from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 32 nM against wild-type FLT3 (FLT3-WT). acs.org These inhibitors were found to be active against AML cell lines such as MV4-11 and MOLM13, which are driven by FLT3 mutations. researchgate.netmdpi.com
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For the FLT3 inhibitors derived from this compound intermediates, SAR studies revealed critical insights into the molecular interactions necessary for anti-leukemic activity. nih.govnih.govimist.ma
It was determined that the cyclohexyl group at the 4-position of the core structure was a key feature. nih.gov When this group was fixed, variations at other positions could be systematically evaluated. The studies highlighted the importance of the pyridine ring; its removal led to a significant decrease in FLT3 inhibitory activity and a loss of activity in the MV4-11 leukemia cell line. nih.gov This suggests the nitrogen atom in the pyridine ring may participate in crucial hydrogen-bonding interactions within the kinase's ATP-binding site. nih.gov Similarly, the amine linkers were found to be important, with their inclusion generally providing the best combination of enzymatic and cellular activity compared to ether linkages. acs.org
The following table summarizes the SAR data for a series of compounds where the core structure was modified, illustrating the impact of different functional groups on FLT3 inhibition and anti-proliferative activity in an AML cell line.
| Compound ID | R Group Modification | FLT3 Inhibition (% @ 1µM) | MV4-11 Cell Proliferation (EC₅₀, µM) |
| 4a | Phenyl | 56 | >10 |
| 4c | 4-Fluorophenyl | 75 | >10 |
| 4k | Pyrimidin-5-yl | 97 | 0.28 |
| 4t | 4-Pyridinyl | 76 | 0.15 |
| 1 (Lead) | 3-Pyridinyl | 99 | 0.32 |
Data sourced from a study on diaminopyrimidine FLT3 inhibitors. nih.govacs.org
These SAR studies underscore the value of the this compound framework in designing targeted anti-leukemia agents, where the cyclohexyl moiety provides a necessary lipophilic anchor and the pyridine ring engages in essential binding interactions. nih.gov
Development of Antimicrobial and Antifungal Agents
The search for novel antimicrobial and antifungal agents is a global health priority. Pyrimidine and pyridine derivatives are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties. ontosight.airesearchgate.netmdpi.com The structural components of this compound suggest its potential as a scaffold for such agents.
While specific bactericidal and fungicidal efficacy data for this compound is not extensively documented in the literature, the activity of related compounds provides a strong rationale for its investigation. Pyrimidine derivatives have demonstrated a range of antimicrobial actions. ontosight.ai For example, anilinopyrimidine fungicides like Cyprodinil are known to inhibit methionine biosynthesis in fungi, showcasing a specific mechanism of action. nih.gov
Studies on other nitrogen-containing heterocyclic compounds have shown significant antimicrobial activity. nih.gov For instance, certain pyridine salts exhibit minimal inhibitory concentration (MIC) values ranging from 0.02 to 12 mM against bacteria like S. aureus and E. coli, and fungi such as A. niger and C. albicans. mdpi.com The efficacy often correlates with the length of alkyl chains attached to the core structure, which enhances lipophilicity and likely improves interaction with microbial cell membranes. frontiersin.org Given that this compound contains both a pyridine ring and a lipophilic cyclohexyl group, it represents a promising starting point for developing new antimicrobial therapies.
The following table presents the antimicrobial activity of representative pyridine derivatives, indicating the potential for this class of compounds.
| Compound Type | Organism | MIC (μM) |
| Isonicotinic Acid Hydrazide Derivative | S. aureus | 2.18 - 3.08 |
| Isonicotinic Acid Hydrazide Derivative | E. coli | 2.18 - 3.08 |
| Isonicotinic Acid Hydrazide Derivative | C. albicans | 2.18 - 3.08 |
| Pyridine Salt Derivative | S. aureus | 20 - 6000 |
| Pyridine Salt Derivative | C. albicans | 100 - 12000 |
Data generalized from studies on various pyridine derivatives. mdpi.comnih.gov
The mechanism by which a compound enters a microbial or mammalian cell is critical to its biological activity. researchgate.net The cellular uptake of small molecules like this compound can occur through several pathways, including passive diffusion across the lipid bilayer or various forms of endocytosis. nih.govresearchgate.net
The structure of this compound suggests that its uptake would be influenced by its physicochemical properties. The hydrophobic cyclohexyl group can facilitate passive diffusion across the hydrophobic interior of the cell membrane. researchgate.net Conversely, the nitrogen atoms in the pyridine ring and the amine linker can be protonated under physiological conditions, imparting a positive charge. This cationic nature could promote interaction with negatively charged components of cell membranes, such as phospholipids (B1166683) or proteoglycans, potentially triggering uptake via endocytic pathways. dovepress.comnih.gov The balance between the molecule's hydrophobicity and its potential cationic character likely governs its primary mode of cellular entry and subsequent intracellular trafficking. aginganddisease.org
Neurological and Central Nervous System (CNS) Applications
Compounds that act on the central nervous system (CNS) are essential for treating a wide range of neurological and psychiatric disorders. The ability of a molecule to cross the blood-brain barrier and interact with CNS targets is a key determinant of its therapeutic potential. While direct research on this compound for neurological applications is limited, the scaffold is present in compounds investigated for CNS activity.
Derivatives containing a cyclohexylamine (B46788) moiety have been explored for their potential to treat schizophrenia. google.com Patents have been filed for compounds with a similar structural backbone that exhibit high affinity for dopamine (B1211576) D₃ and serotonin (B10506) 5-HT₁ₐ receptors, both of which are important targets in antipsychotic drug development. google.com Furthermore, piperidine (B6355638) derivatives, which are structurally related to the cyclohexylamine portion of this compound, have been investigated for their interaction with the NMDA receptor, a crucial player in synaptic plasticity and neurological function. Other pyridine derivatives have been developed as positive allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluR2), which are implicated in neurological and psychiatric disorders associated with glutamate dysfunction. google.com These examples suggest that the this compound scaffold possesses structural features that could be exploited for the design of novel CNS-active agents.
Targeting Neurodegenerative Disease Pathways
There is currently no available scientific literature detailing the specific application of this compound or its direct derivatives in targeting neurodegenerative disease pathways such as Alzheimer's or Parkinson's disease.
Modulation of Blood-Brain Barrier (BBB) Permeability
Scientific studies on the ability of this compound to modulate the permeability of the blood-brain barrier have not been identified in the current body of research.
Inhibition of Metabolic Enzymes
Interactions with Cytochrome P450 (CYP) Enzymes
There is no specific research available that investigates the interactions of this compound with Cytochrome P450 (CYP) enzymes.
Role as a Key Building Block in Pharmaceutical Synthesis
The chlorinated analog of this compound, specifically 2-Chloro-N-cyclohexylpyridin-4-amine , has been utilized as a crucial building block in the synthesis of kinase inhibitors. Research has demonstrated its role as a key intermediate in the development of diaminopyrimidine-based inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). acs.orgnih.govresearchgate.net
The synthesis involves the reaction of 4-bromo-2-chloropyridine (B124038) with cyclohexylamine to produce 2-Chloro-N-cyclohexylpyridin-4-amine. acs.orgnih.govresearchgate.net This intermediate is then further reacted in multi-step syntheses to create more complex molecules with therapeutic potential. For instance, it has been used in the development of a series of aminopyrimidine analogues that have shown inhibitory activity against FLT3. acs.orgnih.govresearchgate.net
Table 1: Synthesis of 2-Chloro-N-cyclohexylpyridin-4-amine
| Reactants | Reagents and Conditions | Product | Reference |
|---|
This synthetic utility underscores the importance of the this compound scaffold in constructing larger, biologically active compounds for targeted cancer therapy.
Utilization as a Biochemical Research Probe
Investigating Enzyme-Substrate Interactions and Signaling Cascades
There are no published studies that specifically describe the use of this compound as a biochemical research probe for investigating enzyme-substrate interactions or signaling cascades. However, the development of kinase inhibitors from its derivative, 2-Chloro-N-cyclohexylpyridin-4-amine, implies its utility in creating molecules that interact with specific biological pathways, such as the signaling cascades regulated by FLT3. acs.orgnih.govresearchgate.net The resulting complex molecules are used to probe the function and inhibition of this particular kinase.
Applications in Materials Science and Catalysis Utilizing N Cyclohexylpyridin 4 Amine
Development of Organic Electronic Materials
The development of novel organic materials is crucial for the advancement of organic electronics, which are utilized in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. diva-portal.org The properties of these materials, including their electronic and morphological characteristics, are highly dependent on their molecular structure. acs.org While direct and extensive research on the application of N-cyclohexylpyridin-4-amine in organic electronic materials is not widely documented, its derivatives and related structures suggest its potential in this field.
For instance, the chlorinated analog, 2-chloro-N-cyclohexylpyridin-4-amine, is commercially available and listed under the category of materials for organic electronics and OLEDs. nih.gov This suggests that the this compound scaffold can be a valuable building block for more complex molecules with desirable electronic properties. The pyridine (B92270) ring, a key component of this compound, is a common motif in organic electronic materials due to its electron-deficient nature, which can facilitate electron transport. The bulky cyclohexyl group can influence the solid-state packing of the molecules, which in turn affects charge mobility and device performance. The development of carbazole-based host materials for phosphorescent OLEDs often involves the synthesis of complex molecules through C-N coupling reactions, a type of reaction where aminopyridine derivatives can be employed. mdpi.com
Synthesis of Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netmdpi.com These materials have attracted significant interest due to their tunable structures and potential applications in gas storage, separation, and catalysis. nih.gov The organic ligand plays a critical role in determining the final structure and functionality of the MOF. mdpi.com
Amine-functionalized ligands are frequently used in the synthesis of MOFs, as the amino group can provide an additional coordination site or be post-synthetically modified to introduce specific functionalities. nih.gov This functionalization can enhance the properties of the MOF, for example, by improving its selectivity for CO2 capture. frontiersin.org While specific examples of MOFs or CPs synthesized directly with this compound are not prevalent in the literature, the presence of the pyridyl nitrogen and the amine group makes it a suitable candidate as a ligand. The pyridyl nitrogen can coordinate to the metal center, while the amine group could be available for further functionalization or to influence the framework's properties through hydrogen bonding.
A related compound, 2-chloro-N-cyclohexylpyridin-4-amine, is also categorized as a MOF ligand, indicating the utility of this structural type in the construction of such frameworks. nih.gov The synthesis of CPs often involves the reaction of a polynucleating nitrogen-containing ligand with a transition metal ion. unipd.it The bifunctional nature of this compound, with its pyridyl and amine nitrogens, allows it to act as a potential bridging ligand to form extended networks.
Ligand Design for Transition Metal Catalysis
The design of ligands is a cornerstone of modern transition metal catalysis, as the ligand's steric and electronic properties directly influence the catalyst's activity, selectivity, and stability. ethz.ch this compound possesses distinct features that make it an interesting ligand for various catalytic applications.
N-Heterocyclic Carbene (NHC)-Copper(I) Catalysis Systems
N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in organometallic chemistry, known for their strong σ-donating ability which stabilizes metal centers. diva-portal.org NHC-copper(I) complexes are effective catalysts for a wide range of organic transformations, including cross-coupling reactions. sioc-journal.cn
While there is no direct report of this compound being used to form an NHC ligand, its structural components are relevant to ligand design in this area. The pyridine ring can be a precursor to pyridinium (B92312) salts, which are then converted to NHCs. The cyclohexyl group on the amine would impart significant steric bulk to the resulting NHC ligand. In copper-catalyzed reactions, such as the Ullmann amine cross-coupling, the choice of ligand is crucial, and often, no additional ligand is required if the solvent or other components of the reaction mixture can play a coordinating role. core.ac.uk A study on the copper-catalyzed C-N coupling of aryl halides with various amines demonstrated the synthesis of N-cyclohexylpyridin-2-amine, highlighting the compatibility of the N-cyclohexylpyridinyl moiety in such catalytic systems. nih.gov
Applications in Asymmetric Synthesis
Asymmetric synthesis, the preparation of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.net Chiral ligands are essential for achieving high enantioselectivity in metal-catalyzed asymmetric reactions. ethz.ch Asymmetric hydrogenation is a powerful method for producing chiral compounds, often employing transition metal catalysts with chiral ligands. ajchem-b.combuchler-gmbh.com
The this compound structure can be a scaffold for developing new chiral ligands. By introducing chirality into the cyclohexyl ring or by modifying the pyridine ring with chiral substituents, it is possible to create a library of tunable ligands for asymmetric catalysis. For example, in the asymmetric hydrogenation of olefins, iridium catalysts with chiral N,P-ligands, some of which are derived from pyridine, have shown excellent enantioselectivity. diva-portal.orgpsu.edu The steric bulk of the cyclohexyl group in a potential chiral ligand derived from this compound could play a significant role in creating a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.
Influence of Ligand Structure on Catalyst Performance and Selectivity
The performance of a transition metal catalyst is intricately linked to the steric and electronic properties of its ligands. ethz.ch The structure of this compound provides a clear example of how these two factors can be tuned.
Steric Effects: The cyclohexyl group is a bulky substituent. When this compound acts as a ligand, this steric hindrance can influence several aspects of the catalytic cycle. It can affect the coordination number of the metal center, the rate of ligand association and dissociation, and the accessibility of the substrate to the catalytic site. In reactions like the arylation of hindered amines, bulky ligands have been shown to be critical for achieving high efficiency. sci-hub.se The flexibility of the cyclohexyl ring can also play a role in accommodating different transition state geometries.
Electronic Effects: The pyridine ring is an electron-withdrawing group, which influences the electron density at the coordinating nitrogen atom and, consequently, the electronic properties of the metal center. The electronic nature of the ligand can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, in copper-catalyzed amination reactions, the electronic properties of the ligand can influence the catalyst's resistance to deactivation. nih.gov The interplay between the electron-donating character of the amine and the electron-withdrawing nature of the pyridine ring in this compound creates a unique electronic environment that can be exploited in catalyst design.
Derivatization Strategies for Enhanced Analytical and Imaging Applications
Pre-column Derivatization for Chromatographic Analysis
Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the chromatographic system. This approach is widely used to improve the analytical performance for compounds that may otherwise exhibit poor peak shape, low retention, or weak detector response. thermofisher.com
Improved Detection and Separation in High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization of amines is a common strategy to introduce a chromophore or fluorophore into the molecule. researchgate.net This allows for highly sensitive detection using UV-Visible or fluorescence detectors, which is particularly useful for trace-level analysis. xjtu.edu.cn
Key Principles:
Enhanced Detectability: N-cyclohexylpyridin-4-amine itself may have limited UV absorbance. By reacting its secondary amine group with a derivatizing agent containing a highly absorbing or fluorescent moiety, its detection sensitivity can be significantly increased.
Improved Chromatography: Derivatization can alter the polarity and hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns. xjtu.edu.cn This can help to resolve the analyte from other matrix components.
Common Derivatizing Reagents for Amines: While no specific data exists for this compound, reagents commonly used for primary and secondary amines in HPLC could be investigated. These include:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives. researchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl): Another popular reagent that yields fluorescent derivatives with primary and secondary amines. thermofisher.comresearchgate.net
o-Phthalaldehyde (OPA): Primarily reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. Its reactivity with secondary amines like this compound is generally limited unless a secondary amine-specific protocol is used. thermofisher.comresearchgate.net
Table 1: Potential Derivatizing Reagents for HPLC Analysis of this compound
| Derivatizing Agent | Target Functional Group | Detection Method | Potential Advantages |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Secondary Amine | Fluorescence | High sensitivity, stable derivatives. |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | Fluorescence | High sensitivity, well-established methodology. |
This table is illustrative and based on general amine chemistry. Specific applicability to this compound requires experimental validation.
Enhanced Analysis in Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering advantages like high speed and efficiency. americanpharmaceuticalreview.comresearchgate.net While SFC is well-suited for a range of compounds, the analysis of polar and basic compounds like amines can be challenging due to interactions with the stationary phase, leading to poor peak shapes.
Key Principles:
Improved Peak Shape: Derivatization can mask the basic amine functionality of this compound, reducing its interaction with active sites on the stationary phase (e.g., residual silanols) and thereby improving peak symmetry.
Modified Solubility and Retention: Converting the amine to a less polar derivative can alter its solubility in the supercritical fluid mobile phase, providing a means to control and optimize its retention time. chromatographyonline.com
While derivatization is one approach, it's also common in SFC to use mobile phase additives (e.g., amines or acids) to achieve good chromatography for basic compounds without derivatization. chromatographyonline.com The choice between these strategies would depend on the specific analytical goals.
In-Tissue Chemical Derivatization for Imaging Mass Spectrometry (IMS)
Imaging Mass Spectrometry (IMS) is a powerful technique that maps the spatial distribution of molecules within biological tissues. nih.gov However, the detection of certain small molecules, including some amine metabolites, can be limited by low ionization efficiency or isobaric interferences from the complex tissue matrix. nih.govnih.gov
Augmentation of Sensitivity and Specificity for Endogenous Amine Metabolites
On-tissue chemical derivatization (OTCD) involves applying a chemical reagent directly onto a tissue section to react with target analytes before IMS analysis. nih.gov This can significantly enhance the detection of low-abundance or poorly ionizing compounds.
Key Principles:
Enhanced Ionization: For MALDI-IMS, the most common IMS technique, derivatization reagents are often designed to carry a permanent positive charge or a group that is very easily ionized. nih.gov By tagging an analyte like this compound (if present endogenously) with such a reagent, its signal intensity in the mass spectrometer can be dramatically increased. nih.gov
Increased Specificity: Derivatization shifts the mass-to-charge ratio (m/z) of the analyte to a higher, often less crowded, region of the mass spectrum. This helps to separate the analyte's signal from those of isobaric (same nominal mass) matrix components, improving the specificity of detection. chemrxiv.org
Spatial Localization of Metabolites within Biological Tissues
A primary goal of IMS is to determine where specific molecules are located within a tissue sample. OTCD must be performed in a way that does not cause the analyte to delocalize from its original position.
Key Principles:
Preservation of Spatial Integrity: The application of the derivatization reagent and the reaction conditions must be carefully controlled to prevent the diffusion of the analyte or its derivative across the tissue section. This ensures that the resulting ion image accurately reflects the original biological distribution of the molecule. iastate.edu
Validation of Distribution: Following IMS analysis, it is often necessary to perform tandem MS (MS/MS) experiments directly on the tissue to confirm the identity of the derivatized analyte and validate its observed spatial pattern. nih.gov
Table 2: General On-Tissue Derivatization Concepts for Amine Analysis by IMS
| Derivatization Strategy | Purpose | Key Considerations |
|---|---|---|
| Introduction of a fixed charge | Increase ionization efficiency and sensitivity. | Reagent must be specific to the target functional group (amines). |
| Mass shifting | Move analyte signal away from matrix interferences. | The mass shift should be significant and unique. |
This table outlines general principles. The development of an OTCD method for this compound would require the selection of a suitable reagent and extensive optimization of the application and reaction conditions.
While the provided outline details advanced analytical derivatization strategies, it is important to reiterate that specific applications of these methods to this compound have not been reported in the scientific literature. The information presented here is based on the well-established principles of amine derivatization for chromatography and mass spectrometry. Future research would be necessary to develop and validate specific protocols for this compound, including the selection of optimal reagents, reaction conditions, and analytical parameters to achieve the desired enhancements in detection, separation, and spatial localization.
Conclusion and Future Research Perspectives
Synthesis of Key Research Achievements and Contributions
N-cyclohexylpyridin-4-amine is a structurally well-defined compound with established synthetic routes based on fundamental reactions like nucleophilic aromatic substitution and Buchwald-Hartwig amination. nih.gov Its chemical behavior is understood through the combined reactivity of its pyridine (B92270) and secondary amine functionalities. Research on the broader class of pyridine amines has established their importance as privileged scaffolds in medicinal chemistry, with applications as enzyme inhibitors and antimicrobial agents, and as versatile ligands in coordination chemistry and catalysis. nih.govnih.govbcrcp.ac.in
Identification of Unexplored Research Frontiers for this compound
Despite the foundational knowledge, dedicated research on this compound is sparse. Key unexplored frontiers include:
Comprehensive Biological Screening: A systematic evaluation of its activity against a wide range of biological targets (e.g., kinases, GPCRs, microbial enzymes) is currently lacking.
Detailed Crystallographic Analysis: The single-crystal X-ray structure has not been reported, which would provide invaluable insight into its solid-state conformation and packing.
Specific Catalytic Applications: Its potential as either an organocatalyst or as a ligand in specific, modern catalytic reactions remains to be thoroughly investigated.
Material Properties: The synthesis and characterization of polymers or metal-organic frameworks incorporating this molecule have not been explored.
Emerging Trends and Interdisciplinary Research Opportunities in Pyridine Amine Chemistry
The field of pyridine amine chemistry is dynamic, with several emerging trends offering exciting research opportunities:
Photoredox Catalysis: The use of pyridine derivatives in photoredox catalysis, for example, in site-selective functionalization reactions, is a rapidly growing area. nih.gov
Single-Atom Catalysis: Anchoring pyridine-amine complexes onto supports to create single-atom catalysts for reactions like selective oxidation is a promising interdisciplinary frontier between material science and catalysis. rsc.org
Chemical Biology and Probe Development: Functionalized pyridine amines can be developed as chemical probes to study biological systems, for example, as fluorescent sensors or as components of targeted protein degraders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-cyclohexylpyridin-4-amine and its derivatives?
- Answer : The synthesis typically involves C–N coupling reactions (e.g., Buchwald-Hartwig or Ullmann couplings) to introduce the cyclohexylamine group to the pyridine ring . Multi-step protocols may include microwave-assisted reactions to enhance yields and reduce reaction times, with solvents like dimethylformamide (DMF) or acetic acid . For example, highlights microwave irradiation as a key optimization step for analogous thienopyrimidin-4-amine derivatives.
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
- Answer : Use 1H NMR spectroscopy (referenced in , S15) to verify substituent positions and purity. Complementary techniques include HPLC for purity assessment (≥95%) and mass spectrometry (MS) for molecular weight confirmation . For crystalline derivatives, X-ray crystallography may resolve ambiguities in stereochemistry.
Q. What analytical strategies are recommended for assessing purity and stability under varying storage conditions?
- Answer : Monitor stability via accelerated degradation studies (e.g., exposure to light, heat, or humidity) combined with HPLC-UV/Vis analysis. emphasizes the importance of storing derivatives in cool, dry environments to preserve stability.
Advanced Research Questions
Q. How can reaction conditions be optimized for microwave-assisted synthesis of this compound analogs?
- Answer : Employ design of experiments (DoE) to systematically vary parameters such as irradiation time (e.g., 10–30 minutes), solvent polarity (DMF vs. acetic acid), and catalyst loading (e.g., Pd/C or CuI). reports a 20–30% yield improvement using microwave irradiation compared to conventional heating. Statistical tools like ANOVA can identify critical factors influencing yield .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Answer : Conduct meta-analyses to compare assay conditions (e.g., cell lines, IC50 protocols) and compound purity across studies. For example, and highlight discrepancies in enzyme inhibition data due to variations in assay buffers (phosphate vs. Tris-based) or impurity interference. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound-based inhibitors?
- Answer : Synthesize derivatives with systematic substitutions (e.g., halogenation at the pyridine ring or cyclohexyl group modification). Test these in in vitro assays (e.g., COX-1/2 inhibition in ) and correlate results with computational docking studies to identify key binding motifs. demonstrates that chloro-substitutions enhance target selectivity by 40% in pyrazolo-pyrimidine analogs .
Q. How can machine learning (ML) enhance the synthesis and optimization of this compound derivatives?
- Answer : Integrate ML platforms like LabMate.AI (, S4) to predict optimal reaction conditions by training models on historical reaction data (e.g., solvent-catalyst combinations, temperature). ML-driven analysis of NMR or HPLC datasets can also identify structural outliers or impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
